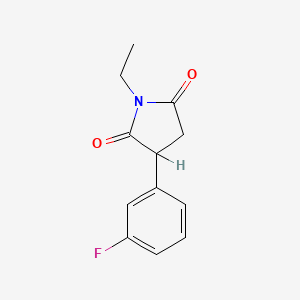
N-Ethyl-2-(m-fluorophenyl)succinimide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethyl-2-(m-fluorophenyl)succinimide is an organic compound that belongs to the class of succinimides Succinimides are cyclic imides derived from succinic acid This particular compound features an ethyl group and a meta-fluorophenyl group attached to the succinimide ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-2-(m-fluorophenyl)succinimide typically involves the reaction of succinic anhydride with m-fluoroaniline in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the succinimide ring. The reaction conditions often include the use of a solvent such as toluene or dichloromethane and a catalyst like triethylamine or pyridine. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-2-(m-fluorophenyl)succinimide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield N-oxides, while reduction can produce amines
Scientific Research Applications
N-Ethyl-2-(m-fluorophenyl)succinimide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding due to its ability to form stable complexes with biological macromolecules.
Medicine: Research into its potential therapeutic applications, such as anticonvulsant or anti-inflammatory properties, is ongoing. Succinimide derivatives are known for their use in treating epilepsy and other neurological disorders.
Industry: It can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of N-Ethyl-2-(m-fluorophenyl)succinimide involves its interaction with specific molecular targets and pathways. In biological systems, it may act by modulating the activity of enzymes or receptors, leading to changes in cellular processes. For example, succinimide derivatives are known to inhibit T-type calcium channels, which play a role in the regulation of neuronal excitability. This inhibition can result in anticonvulsant effects, making these compounds useful in the treatment of epilepsy.
Comparison with Similar Compounds
Similar Compounds
Ethosuximide: A succinimide derivative used as an anticonvulsant.
Phensuximide: Another anticonvulsant succinimide with a similar structure.
Methsuximide: Used to treat absence seizures, similar to ethosuximide.
Uniqueness
N-Ethyl-2-(m-fluorophenyl)succinimide is unique due to the presence of the ethyl and meta-fluorophenyl groups, which can influence its chemical reactivity and biological activity. These substituents can affect the compound’s ability to interact with molecular targets, potentially leading to different pharmacological properties compared to other succinimide derivatives.
Properties
CAS No. |
60050-34-2 |
|---|---|
Molecular Formula |
C12H12FNO2 |
Molecular Weight |
221.23 g/mol |
IUPAC Name |
1-ethyl-3-(3-fluorophenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C12H12FNO2/c1-2-14-11(15)7-10(12(14)16)8-4-3-5-9(13)6-8/h3-6,10H,2,7H2,1H3 |
InChI Key |
ZUWFBBIMPISIPM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)CC(C1=O)C2=CC(=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















